

# Sabizabulin Hydrochloride Dose Escalation Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Sabizabulin hydrochloride |           |
| Cat. No.:            | B15566203                 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dose escalation studies conducted for **Sabizabulin hydrochloride** (also known as VERU-111), a novel oral cytoskeleton disruptor. The information is compiled from preclinical and clinical studies to guide further research and development.

#### **Mechanism of Action**

Sabizabulin is a small molecule that targets tubulin, a key component of microtubules in the cytoskeleton. Its mechanism involves binding to the colchicine binding site on  $\beta$ -tubulin and a unique site on  $\alpha$ -tubulin, leading to the cross-linking of tubulin subunits.[1][2] This action disrupts microtubule dynamics, causing depolymerization and fragmentation of the microtubule network.[1] The consequences of this disruption include:

- Mitotic Arrest: Inhibition of mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1][2]
- Disruption of Intracellular Transport: Interference with microtubule-dependent cellular processes, including the transport of the androgen receptor (AR) into the nucleus, which is crucial for prostate cancer cell proliferation.[2][3]
- Anti-angiogenic Effects: Inhibition of endothelial cell proliferation and the formation of new blood vessels that supply tumors.[2]



• Overcoming Drug Resistance: Sabizabulin is not a substrate for P-glycoprotein (Pgp), a common efflux pump that contributes to multidrug resistance.[2]

# **Signaling Pathway Diagram**







Click to download full resolution via product page

Caption: Mechanism of action of Sabizabulin targeting microtubule dynamics.



#### **Preclinical Studies**

In preclinical models, Sabizabulin demonstrated potent anti-cancer activity across various tumor types, including those resistant to taxanes.[1] It has shown low nanomolar inhibition of cell proliferation and tumor growth, prevention of cancer cell invasion and metastases, and suppression of angiogenesis.[1] Notably, preclinical studies in mice, rats, and dogs did not show evidence of liver toxicity, neurotoxicity, or myelosuppression, which are common side effects of other microtubule-targeting agents.[1]

#### **Clinical Dose Escalation Studies**

A multicenter, open-label, Phase Ib/II clinical trial (NCT03752099) was conducted to evaluate the safety, tolerability, and preliminary efficacy of Sabizabulin in men with metastatic castration-resistant prostate cancer (mCRPC) who had progressed on at least one androgen receptor-targeting agent.[1][4]

#### **Phase Ib Study Design**

The Phase Ib portion of the study employed a standard 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).[1]

- Patient Population: 39 men with mCRPC.[1][4]
- Dosing Regimen: Escalating oral daily doses of Sabizabulin, starting from 4.5 mg up to 81 mg.[1][4]
- Dosing Schedule: Initially, a 21-day cycle of 7 days on treatment followed by 14 days off.[1]
   [5] For patients who tolerated the initial dosing, the schedule was intensified to continuous daily dosing.[1][6]
- Dose-Limiting Toxicity (DLT) Period: The first 4 weeks of treatment.[1]

# **Experimental Workflow: Phase Ib Dose Escalation**





Click to download full resolution via product page

Caption: Workflow for the Phase Ib dose-escalation study of Sabizabulin.

## **Dose Escalation and Safety Data**

The MTD was not formally defined in the Phase Ib study.[1][4] However, based on the observed adverse events, particularly at higher doses, the 63 mg daily dose was selected as the RP2D. [1]

| Dose Level (mg/day) | Notable Grade ≥3 Adverse Events                                   |
|---------------------|-------------------------------------------------------------------|
| 54                  | Fatigue (11%, n=1)[1]                                             |
| 63                  | Nausea (7%, n=1), Vomiting (7%, n=1), Fatigue (7%, n=1)[1]        |
| 72                  | Diarrhea (23%, n=3), Fatigue (8%, n=1),<br>Nausea (8%, n=1)[1][5] |
| 81                  | Anemia (33%, n=1), Nausea (33%, n=1)[1]                           |

The most common adverse events at the 63 mg daily dose (combined Phase Ib/II data) were predominantly Grade 1-2.[4] Grade ≥3 events at this dose included diarrhea (7.4%), fatigue (5.6%), and elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) (5.6% and 3.7%, respectively).[4] Importantly, neurotoxicity and neutropenia were not observed.[1][4]



## **Pharmacokinetic Properties**

Pharmacokinetic analysis revealed the following properties for Sabizabulin:

| Parameter               | Value                                                                                                                      | Notes                                                                                            |
|-------------------------|----------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------|
| Half-life (T1/2)        | ~5 hours[1]                                                                                                                | _                                                                                                |
| Time to Steady State    | Within 5 days of daily dosing[1]                                                                                           |                                                                                                  |
| Effect of High-Fat Meal | Minimal effect on the extent of bioavailability (AUC0-24h). Delayed Tmax.[1]                                               |                                                                                                  |
| Formulation Comparison  | The 32 mg film-coated (FC) formulation showed similar bioavailability to the 63 mg powder-in-capsule (PIC) formulation.[1] | The Phase 3 VERACITY trial is using a 32 mg dose of the improved bioavailability formulation.[7] |

# **Phase II Study and Preliminary Efficacy**

The Phase II portion of the study further evaluated the RP2D of 63 mg administered daily in 41 patients with mCRPC who had no prior chemotherapy.[1][4]

# Efficacy at the Recommended Phase II Dose (63 mg/day)

Efficacy data from a combined analysis of patients from both Phase Ib and II who received at least one cycle of 63 mg or higher on a daily basis (n=55) demonstrated promising antitumor activity.[1]



| Efficacy Endpoint                                    | Result                                                                                                         |  |
|------------------------------------------------------|----------------------------------------------------------------------------------------------------------------|--|
| Objective Response Rate (ORR)                        | 20.7% (6 of 29 patients with measurable disease), including 1 complete response and 5 partial responses.[1][4] |  |
| PSA Declines                                         | 29.2% (14 of 48 patients) had PSA declines.[1]                                                                 |  |
| Median Radiographic Progression-Free Survival (rPFS) | 11.4 months.[1][4]                                                                                             |  |
| Durability of Response                               | Durable responses lasting over 2.75 years were observed.[1][4]                                                 |  |

#### **Protocols**

# Patient Selection Criteria (Phase Ib/II mCRPC Study)

- Inclusion Criteria:
  - Adult males with histologically confirmed metastatic castration-resistant prostate cancer.
  - Disease progression on at least one novel androgen receptor-targeting agent (e.g., abiraterone, enzalutamide).
  - Phase Ib allowed for prior taxane chemotherapy, while Phase II did not.[3][4]
  - Adequate organ function.
- Exclusion Criteria:
  - Known brain metastases.
  - Significant cardiovascular disease.
  - Prior treatment with other investigational drugs within a specified timeframe.

### **Drug Administration Protocol**



- Formulation: Sabizabulin administered orally as capsules.
- Dosing:
  - Phase Ib: Dose escalation from 4.5 mg to 81 mg.
  - Phase II: 63 mg once daily.
- Administration: Taken orally with water. The effect of food on absorption is minimal on overall exposure, but can delay the time to maximum concentration.[1]
- Treatment Duration: Continued until disease progression or unacceptable toxicity.

#### **Efficacy and Safety Assessment Protocol**

- Safety Monitoring:
  - Regular monitoring of adverse events (AEs) graded according to Common Terminology
     Criteria for Adverse Events (CTCAE).
  - Complete blood counts, serum chemistry, and liver function tests performed at baseline and regular intervals.
- Efficacy Assessment:
  - Prostate-Specific Antigen (PSA) levels measured every 3-4 weeks.
  - Radiographic imaging (CT scans and bone scans) performed at baseline and every 8-12 weeks to assess tumor response according to RECIST 1.1 and Prostate Cancer Working Group 3 (PCWG3) criteria.[1][4]

# **Conclusion and Future Directions**

The dose escalation studies for Sabizabulin have established a favorable safety profile and demonstrated promising antitumor activity in men with mCRPC. The recommended Phase II dose was determined to be 63 mg per day, which was well-tolerated and showed durable responses.[1] These findings have supported the initiation of a Phase III clinical trial, VERACITY (NCT04844749), to further evaluate the efficacy and safety of Sabizabulin in this



patient population.[1][8] The Phase III study is utilizing a 32 mg dose of a new formulation with improved bioavailability.[7] The unique mechanism of action and favorable safety profile, particularly the lack of neurotoxicity and myelosuppression, position Sabizabulin as a potentially valuable therapeutic option for patients with advanced prostate cancer.[1][9]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sabizabulin Wikipedia [en.wikipedia.org]
- 3. urotoday.com [urotoday.com]
- 4. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptortargeting Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. urotoday.com [urotoday.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. ASCO American Society of Clinical Oncology [asco.org]
- 8. urotoday.com [urotoday.com]
- 9. Sabizabulin, a Potent Orally Bioavailable Colchicine Binding Site Agent, Suppresses HER2+ Breast Cancer and Metastasis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sabizabulin Hydrochloride Dose Escalation Studies: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566203#sabizabulin-hydrochloride-dose-escalation-studies]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com